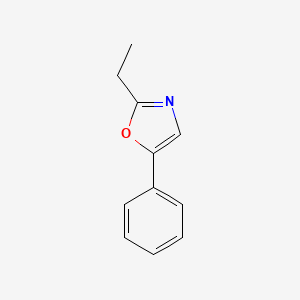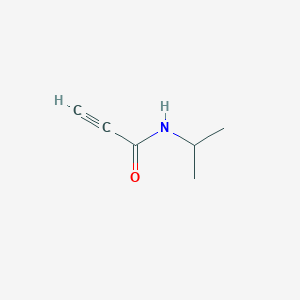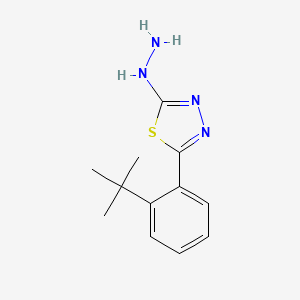![molecular formula C12H10O4 B14480315 6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one CAS No. 66301-01-7](/img/structure/B14480315.png)
6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one is a compound belonging to the flavonoid family. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound, in particular, is characterized by its benzopyran structure, which is a common feature in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Hydroxylation: Introduction of the hydroxyl group at the 6th position.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to a single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 6-oxo-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one.
Reduction: Formation of this compound with a saturated side chain.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals.
Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX).
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits both antioxidant and anti-inflammatory effects.
Uniqueness
6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one is unique due to its specific structural features, such as the prop-2-en-1-yl group, which may confer distinct biological activities compared to other flavonoids .
Properties
CAS No. |
66301-01-7 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
6-hydroxy-7-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C12H10O4/c1-2-5-15-11-7-10-8(6-9(11)13)3-4-12(14)16-10/h2-4,6-7,13H,1,5H2 |
InChI Key |
GPFXZYJEMILRAU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C2C=CC(=O)OC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


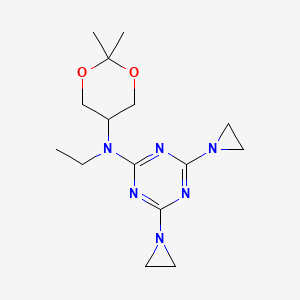

![4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine](/img/structure/B14480246.png)
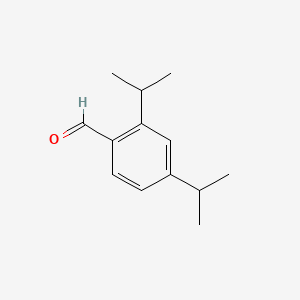
![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
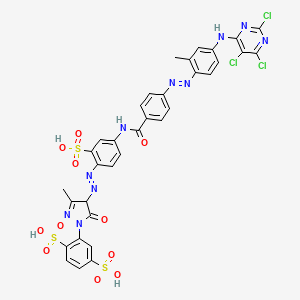
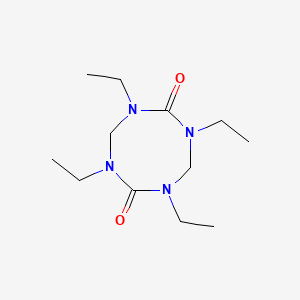


![benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate](/img/structure/B14480307.png)
